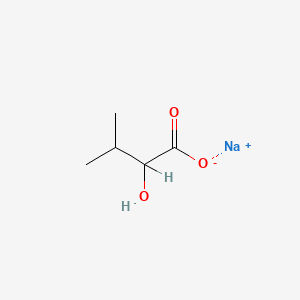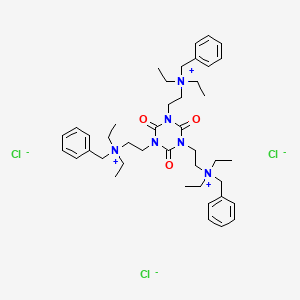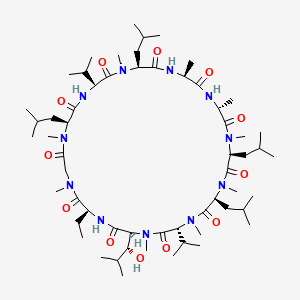
Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- is a complex organic compound that features a benzoic acid core substituted with a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- typically involves the reaction of benzoic acid derivatives with thiazole compounds. One common method includes the condensation of 2-aminothiazole with 5-methyl-2-nitrobenzoic acid under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential antibacterial and antifungal activities.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals
Wirkmechanismus
The mechanism by which Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit fatty acid synthesis in bacteria, leading to cell death . In cancer research, it has been shown to inhibit enzymes like epidermal growth factor receptor kinase, which plays a crucial role in cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: These include compounds like 2-aminobenzoic acid and 4-aminobenzoic acid, which share a similar benzoic acid core but differ in their substituents.
Thiazole derivatives: Compounds such as 2-aminothiazole and 4,5-dihydrothiazole are structurally similar but lack the benzoic acid moiety.
Uniqueness
What sets Benzoic acid, 2-((4,5-dihydro-2-thiazolyl)amino)-5-methyl- apart is its unique combination of a benzoic acid core with a thiazole ring, which imparts distinct chemical properties and biological activities. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
127627-70-7 |
|---|---|
Molekularformel |
C11H12N2O2S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
2-(4,5-dihydro-1,3-thiazol-2-ylamino)-5-methylbenzoic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-7-2-3-9(8(6-7)10(14)15)13-11-12-4-5-16-11/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
XJHLTHQFSYYYRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=NCCS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















